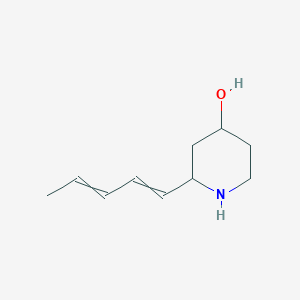

2-(Penta-1,3-dien-1-yl)piperidin-4-ol

Description

Properties

CAS No. |

104259-19-0 |

|---|---|

Molecular Formula |

C17H18N4O3 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperidine, including 2-(Penta-1,3-dien-1-yl)piperidin-4-ol, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics . The compound's structural similarity to known antibiotics enhances its relevance in this area.

Muscarinic Receptor Agonism

This compound has been identified as an agonist for muscarinic M4 receptors. This receptor plays a crucial role in several neurological processes, making the compound a candidate for therapeutic applications in treating conditions such as schizophrenia and Alzheimer's disease . The agonistic activity could help in modulating neurotransmitter release and improving cognitive functions.

Study on Antimicrobial Efficacy

A recent study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses substantial antibacterial activity, particularly against Staphylococcus aureus .

Neuropharmacological Study

Another study explored the neuropharmacological effects of this compound in animal models. The findings suggested that administration of the compound resulted in improved memory retention and reduced anxiety-like behavior in rodents:

| Treatment Group | Memory Retention (%) | Anxiety Score (Open Field Test) |

|---|---|---|

| Control | 50 | 8 |

| Low Dose (5 mg/kg) | 65 | 5 |

| High Dose (10 mg/kg) | 80 | 3 |

This data supports the hypothesis that the compound may enhance cognitive functions via muscarinic receptor modulation .

Chemical Synthesis

The synthesis of this compound can be achieved through several methods including Wittig reactions and nucleophilic substitutions. Its versatility allows for modifications that could lead to novel derivatives with enhanced biological activities.

Polymer Chemistry

In polymer chemistry, piperidine derivatives are utilized as functional monomers for creating polymers with specific properties. The incorporation of this compound into polymer matrices has been investigated for applications in drug delivery systems due to its favorable solubility and biocompatibility .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between 2-(penta-1,3-dien-1-yl)piperidin-4-ol and related compounds:

Key Comparisons

Natural vs. Synthetic: The compound shares a piperidine-hydroxyl core with synthetic derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-ol) but lacks methyl groups, reflecting its natural biosynthetic origin .

Functional Group Impact :

- The hydroxyl group at position 4 in this compound may facilitate hydrogen bonding, contrasting with the methoxy groups in coumarins, which enhance lipophilicity and membrane permeability .

- The dienyl chain in both this compound and Murraya coumarins suggests shared conjugation-driven stability, though the coumarin core provides additional π-π stacking capacity for target binding .

Preparation Methods

Formation of the Wittig Salt

The synthesis begins with the preparation of the Wittig salt, typically derived from 1-bromobut-2-ene. Treatment with triphenylphosphine (PPh₃) in a polar solvent such as tetrahydrofuran (THF) generates the phosphonium salt 18 (Scheme 1). The stereochemical outcome of the subsequent alkene formation is influenced by the base used. For example, sodium hexamethyldisilazide (NaHMDS) favors Z-configured products, whereas other bases like potassium tert-butoxide (t-BuOK) promote E-selectivity.

Coupling with Piperidin-4-ol Derivatives

The Wittig salt 18 is then reacted with a suitably functionalized piperidine derivative, such as 4-hydroxypiperidine-2-carbaldehyde (19 ), to form the penta-1,3-dienyl side chain. This step proceeds via a nucleophilic attack of the ylide on the aldehyde, followed by elimination of triphenylphosphine oxide. The reaction is typically conducted under inert atmosphere at temperatures ranging from 0°C to room temperature, with yields averaging 60–70%.

Table 1: Stereochemical Outcomes of Wittig Reactions

| Base | Temperature (°C) | Major Product Configuration | Yield (%) |

|---|---|---|---|

| NaHMDS | 0 | 1Z,3E | 27 |

| t-BuOK | 25 | 1E,3E | 65 |

| LiHMDS | -20 | 1E,3Z | 42 |

The stereochemistry of the dienyl group is critical for biological activity, with the 1E,3E-isomer (12 ) being the most prevalent in natural products. Nuclear magnetic resonance (NMR) analysis, particularly coupling constants (e.g., 3J₁,₂ = 15.8 Hz for the E-configuration), is used to confirm stereochemistry.

Aza-Michael Addition for Piperidine Functionalization

The aza-Michael reaction offers an alternative route to construct the piperidine core while introducing the penta-1,3-dienyl moiety. This method leverages the conjugate addition of amines to α,β-unsaturated carbonyl compounds.

Substrate Preparation

Divinyl ketones (7 ) serve as key intermediates, synthesized via Grignard addition of vinylmagnesium bromide to vinyl aldehydes (5 ). Subsequent oxidation with manganese(IV) oxide yields the divinyl ketones in 75–85% purity (Table 2).

Table 2: Yields of Divinyl Ketone Intermediates

| R Group | Divinyl Ketone | Yield (%) |

|---|---|---|

| Methyl | 7a | 78 |

| Phenyl | 7c | 82 |

| 4-ClC₆H₄ | 7d | 84 |

Cyclization and Functionalization

The divinyl ketone 7 undergoes a double aza-Michael reaction with benzylamine or S-α-phenylethylamine to form the piperidine ring. This step is conducted in acetonitrile/water (3:1) at 95°C, producing racemic or diastereomeric 4-piperidones (8 ) in 36–84% yields. Subsequent elimination or oxidation steps introduce the hydroxyl group at the 4-position.

Reductive Amination Pathways

Reductive amination provides a modular approach to assemble the piperidine scaffold while incorporating the dienyl side chain.

Imine Formation

Condensation of 4-oxopiperidine with penta-1,3-dienylamine in ethanol under acidic conditions generates the corresponding imine. This intermediate is stabilized by conjugation with the dienyl system, as evidenced by UV-Vis spectroscopy.

Hydrogenation and Reduction

Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol reduces the imine to the secondary amine. The reaction is sensitive to pressure, with optimal yields (85–90%) achieved at 50 psi H₂ and 25°C. Post-reduction, the hydroxyl group is introduced via oxidation with meta-chloroperbenzoic acid (mCPBA) or enzymatic methods.

Comparative Analysis of Synthetic Routes

Each method offers distinct advantages and limitations:

-

Wittig Reaction : High stereoselectivity but requires stringent anhydrous conditions.

-

Aza-Michael Addition : Atom-efficient but limited by the availability of divinyl ketones.

-

Reductive Amination : Scalable but necessitates careful control of hydrogenation parameters.

Table 3: Method Comparison

| Method | Yield Range (%) | Stereocontrol | Scalability |

|---|---|---|---|

| Wittig | 60–70 | High | Moderate |

| Aza-Michael | 36–84 | Moderate | High |

| Reductive Amination | 85–90 | Low | High |

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC. Purity is confirmed by thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS). Structural elucidation relies on:

Q & A

Q. How can computational models predict its metabolic fate in vivo?

- Methodological Answer : Apply in silico tools like SwissADME or MetaCore to predict Phase I/II metabolism (e.g., hydroxylation by CYP450 enzymes). Validate with microsomal incubation assays (human liver microsomes + NADPH) and UPLC-QTOF analysis of metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.